Nitric acid, praseodymium(3+) salt, pentahydrate

Vue d'ensemble

Description

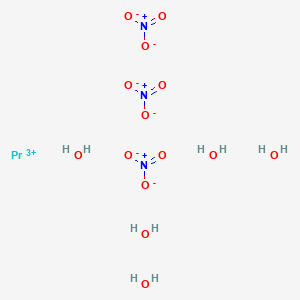

Nitric acid, praseodymium(3+) salt, pentahydrate is a chemical compound with the formula H₁₀N₃O₁₄Pr. It is also known as praseodymium nitrate pentahydrate. This compound is a salt formed from praseodymium, a rare earth element, and nitric acid. It is commonly found as a green, crystalline solid and is used in various scientific and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Praseodymium nitrate pentahydrate is typically synthesized by dissolving praseodymium oxide or praseodymium carbonate in nitric acid. The reaction is carried out under controlled conditions to ensure complete dissolution and formation of the desired product. The resulting solution is then evaporated to obtain the crystalline pentahydrate form .

Industrial Production Methods

In industrial settings, praseodymium nitrate pentahydrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid, yielding solutions of rare earth nitrates. These solutions are then subjected to solvent extraction to separate and purify the individual rare earth metals, including praseodymium .

Analyse Des Réactions Chimiques

Types of Reactions

Praseodymium nitrate pentahydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to praseodymium oxide or other lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with praseodymium nitrate pentahydrate include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or ozone. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving praseodymium nitrate pentahydrate include praseodymium oxide, praseodymium hydroxide, and various praseodymium salts depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Material Science

Praseodymium nitrate hexahydrate serves as a precursor for synthesizing praseodymium-doped materials. These materials are significant in the development of:

- Ceramic Capacitors : They enhance dielectric properties, making them suitable for high-frequency applications.

- Magnetic Bubble Memories : Utilized in data storage technologies.

- Photochromic Glass : Employed in smart windows and lenses that change color in response to light .

Photonics and Optoelectronics

The compound is explored for its luminescent properties, particularly in bioimaging and sensing applications. Studies have shown that praseodymium-doped materials exhibit strong photoluminescence (PL), which can be tuned by varying the concentration of nitric acid during synthesis. Enhanced PL intensity and blueshift of emission peaks were observed when nitric acid was included in the electrolyte solution during the electrochemical etching of silicon substrates .

Catalysis

Praseodymium nitrate hexahydrate is also used as a catalyst in various chemical reactions. Its ability to facilitate reactions under acidic conditions makes it valuable in organic synthesis and environmental chemistry .

Case Study 1: Luminescent Properties in Silicon Nanocrystals

A study investigated the effect of nitric acid on the photoluminescence properties of silicon nanocrystals synthesized via electrochemical etching. The results indicated that the presence of nitric acid significantly increased PL intensity, demonstrating its role in enhancing optical properties. The PL peak shifted to higher energy levels as the concentration of ethanol-water mixtures varied, showcasing the tunability offered by adjusting reactant conditions .

Case Study 2: Thermal Decomposition for Praseodymium Oxide Production

Research focused on the thermal decomposition of praseodymium nitrate hexahydrate to produce praseodymium oxide at elevated temperatures (600°C). This process was monitored to understand the thermal genesis and characterization of the resulting oxide, which has applications in catalysis and electronic materials .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Material Science | Ceramic Capacitors | Improved dielectric properties |

| Photonics | Bioimaging | Enhanced photoluminescence |

| Catalysis | Organic Synthesis | Effective catalyst under acidic conditions |

| Electronic Components | Magnetic Bubble Memories | Increased data storage capacity |

Mécanisme D'action

The mechanism by which praseodymium nitrate pentahydrate exerts its effects is primarily through its ability to act as a source of praseodymium ions. These ions can interact with various molecular targets and pathways, leading to the formation of praseodymium-doped materials with unique optical and electronic properties. The shielded f-electrons of praseodymium allow for long excited state lifetimes and high luminescence yields, making it useful in applications such as luminescence-sensing and optical thermometry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Praseodymium nitrate hexahydrate: Similar to the pentahydrate form but with one additional water molecule in its crystalline structure.

Praseodymium trinitrate: Another form of praseodymium nitrate with different hydration levels.

Uniqueness

Praseodymium nitrate pentahydrate is unique due to its specific hydration level, which affects its solubility, thermal decomposition temperature, and reactivity. Its high solubility and low thermal decomposition temperature make it particularly useful in sol-gel processing and hydrothermal-calcination methods .

Activité Biologique

Nitric acid, praseodymium(3+) salt, pentahydrate (commonly referred to as praseodymium nitrate hexahydrate) is a rare earth compound with significant applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Chemical Formula : Pr(NO₃)₃·6H₂O

- Molecular Weight : 435.01 g/mol

- CAS Number : 15878-77-0

- Appearance : Green crystalline solid

- Solubility : Soluble in water and polar solvents

Biological Activity Overview

Praseodymium compounds have been studied for their biological effects, particularly in relation to their interactions with biological systems. The primary areas of interest include:

- Antimicrobial Activity : Some studies have indicated that praseodymium salts exhibit antimicrobial properties against various pathogens. This activity may be attributed to the disruption of microbial cell membranes.

- Cytotoxicity : Research has shown that praseodymium salts can induce cytotoxic effects in certain cell lines. The extent of cytotoxicity is often dose-dependent and varies across different cell types.

- Cell Proliferation : Praseodymium compounds have been investigated for their effects on cell proliferation. Some studies suggest that they may influence cell cycle progression, although the mechanisms remain unclear.

Antimicrobial Studies

A study published in the Journal of Supercritical Fluids explored the complexation of praseodymium nitrate with organophosphorus reagents, revealing that praseodymium compounds can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) was determined for various strains, indicating potential applications in antimicrobial coatings or treatments .

Cytotoxicity Assessments

In vitro studies have demonstrated that praseodymium nitrate can induce apoptosis in human cancer cell lines. A notable study found that treatment with praseodymium salts led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Mitochondrial dysfunction |

Cell Proliferation Effects

Research from Optik indicated that doping polymer matrices with praseodymium salts could enhance optical properties while also affecting cellular responses. The study suggested that praseodymium could modulate growth factor signaling pathways, impacting cellular proliferation rates .

Case Study 1: Antimicrobial Efficacy

A laboratory experiment tested the antimicrobial efficacy of praseodymium nitrate against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential use in antibacterial formulations.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing various rare earth elements' cytotoxicity, praseodymium nitrate was found to be one of the most effective agents against breast cancer cells, with an IC₅₀ value lower than many commonly used chemotherapeutics .

Propriétés

IUPAC Name |

praseodymium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Pr/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBXGDSTWEFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162816 | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-17-1 | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014483171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.